2,5-Dimethylpyrimidine-4,6-diol

Descripción general

Descripción

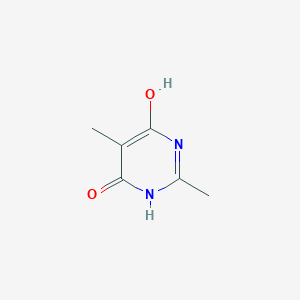

2,5-Dimethylpyrimidine-4,6-diol is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and hydroxyl groups at the 4 and 6 positions on the pyrimidine ring.

Métodos De Preparación

The synthesis of 2,5-Dimethylpyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.

Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.

Análisis De Reacciones Químicas

2,5-Dimethylpyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The hydroxyl groups at the 4 and 6 positions can be substituted with other functional groups using appropriate reagents and conditions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2,5-Dimethylpyrimidine-4,6-diol exhibits significant antimicrobial properties. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating infections.

- Case Study : A study demonstrated that derivatives of this compound inhibited nitric oxide production in immune-activated cells, suggesting potential applications in inflammatory diseases .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Inhibits NO production | 2 |

| 2-Amino-4,6-dihydroxypyrimidine | Antimicrobial effects | Varies |

GPR84 Agonists

This compound has been utilized in the design of novel GPR84 agonists. A high-throughput screening identified derivatives with potent activity.

- Key Findings : The most potent agonist identified was 6-Nonylpyridine-2,4-diol with an EC50 of 0.189 nM .

Growth Regulation

The compound has been studied for its potential as a plant growth regulator. Its structural properties allow it to interact with specific biological pathways in plants.

- Research Insight : Preliminary studies suggest that it may enhance growth rates and resistance to certain pathogens when applied as a foliar spray.

Enzyme Inhibition Studies

Interaction studies involving this compound have focused on its binding affinity to various enzymes.

- Mechanism of Action : Its dual hydroxyl groups enhance reactivity and potential interactions within biological systems, making it a candidate for further pharmacokinetic studies .

| Enzyme Target | Binding Affinity | Potential Application |

|---|---|---|

| Nitric Oxide Synthase | Moderate | Anti-inflammatory treatments |

| Thymidine Phosphorylase | High | Cancer therapy |

Mecanismo De Acción

The mechanism of action of 2,5-Dimethylpyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. As a hydroxypyrimidine, it can interact with enzymes and receptors in biological systems, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

2,5-Dimethylpyrimidine-4,6-diol can be compared with other similar compounds such as:

2,5-Diaminopyrimidin-4,6-diol: This compound has amino groups instead of methyl groups at the 2 and 5 positions.

4,6-Dihydroxy-2-methylpyrimidine: This compound has a single methyl group at the 2 position and hydroxyl groups at the 4 and 6 positions.

Actividad Biológica

Overview

2,5-Dimethylpyrimidine-4,6-diol (chemical formula: C6H8N2O2) is an organic compound that has garnered attention for its potential biological activities. This compound is classified as a hydroxypyrimidine and is involved in various biochemical processes, particularly in proteomics and cellular signaling pathways. Its interactions with enzymes and receptors suggest significant implications for therapeutic applications.

Target Interactions

this compound interacts with several biological targets, including:

- Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme can affect folate metabolism, which is crucial in DNA synthesis and repair.

- Cyclin-dependent Kinases (CDKs) : These are essential for cell cycle regulation and may be influenced by this compound.

- GPR84 : This medium-chain fatty acid-sensing receptor is expressed in immune cells, and its interaction with the compound can enhance cytokine secretion and chemotaxis, thus playing a role in inflammatory responses.

Biochemical Pathways

The compound has been reported to suppress nitric oxide (NO) production in immune cells, indicating its potential anti-inflammatory properties. The modulation of NO levels can significantly impact inflammatory diseases and immune responses .

Cellular Effects

This compound influences various cell types by modulating:

- Cell Signaling Pathways : The compound's ability to activate GPR84 leads to altered signaling cascades that affect cell function.

- Gene Expression : It may regulate the expression of genes involved in inflammation and immune responses.

- Cellular Metabolism : The compound's interactions with metabolic enzymes suggest a role in maintaining cellular homeostasis.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

- Lower Doses : May exhibit beneficial effects such as enhanced immune responses.

- Higher Doses : Could lead to toxicity or adverse effects; thus, determining optimal dosages is critical for therapeutic applications.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl groups at positions 4 and 6 | Inhibits NO production; interacts with GPR84 |

| 2,5-Diaminopyrimidin-4,6-diol | Amino groups at positions 2 and 5 | Similar anti-inflammatory potential |

| 4,6-Dihydroxy-2-methylpyrimidine | Single methyl group at position 2 | Different pharmacological profile |

Case Studies

-

Inhibition of Nitric Oxide Production

A study demonstrated that this compound inhibits NO production in mouse peritoneal cells. The results showed significant suppression of NO levels at varying concentrations, indicating its potential as an anti-inflammatory agent . -

Impact on Immune Cell Function

Research has indicated that this compound enhances cytokine secretion from immune cells via GPR84 activation. This suggests a role in modulating immune responses during inflammation.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest that it is stable at room temperature and can be effectively utilized in laboratory settings for extended periods without significant degradation.

Propiedades

IUPAC Name |

4-hydroxy-2,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDSMEIYCNSPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285008 | |

| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-74-7 | |

| Record name | 1194-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.